![molecular formula C11H20INO4 B12514632 methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)
methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl-protected amino group and an iodine atom attached to a pentanoate ester. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Iodination: The protected amino acid is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Substitution: Formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid derivative.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom serves as a leaving group in substitution reactions, while the tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions at other sites. The ester group can be hydrolyzed or reduced, providing versatility in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-bromopentanoate
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-chloropentanoate
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-fluoropentanoate
Uniqueness
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions and provides distinct reactivity patterns that can be exploited in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H20INO4 |
|---|---|
Molekulargewicht |
357.19 g/mol |
IUPAC-Name |
methyl (2R)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1 |
InChI-Schlüssel |
UIRGEQFGUBOMIT-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCCI)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCI)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2-difluoronaphthalene](/img/structure/B12514554.png)
![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)

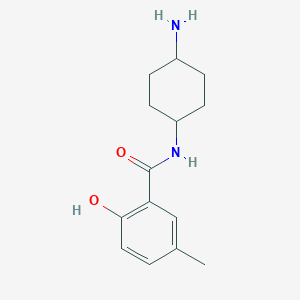



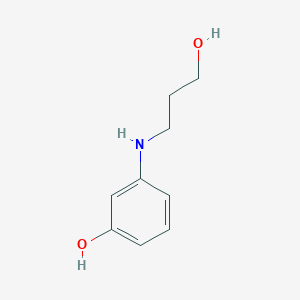
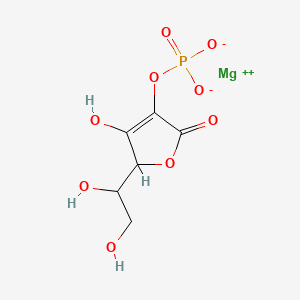
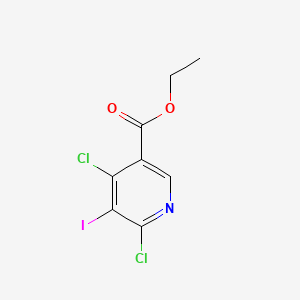


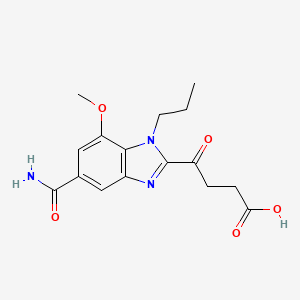
![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)
